(Z)-6-(5-(1-(carboxymethyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of a complex organic molecule often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents. The presence of the carboxylic acid group suggests that it would undergo reactions typical of carboxylic acids, such as esterification or reactions with bases .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine and rhodanine, closely related to the compound , exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and antimicrobial activity of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives, showcasing good to moderate activity against strains of gram-positive and gram-negative bacteria. This suggests potential for developing new antimicrobial agents (N. PansareDattatraya & S. Devan, 2015).
HIV-1 and JSP-1 Inhibitors
Another study explored the synthesis of rhodanine derivatives under microwave conditions, targeting potential HIV-1 and JSP-1 inhibitors. The research underlines the compound's utility in creating molecules with significant inhibitory activity against critical viral enzymes, offering a pathway to novel HIV treatments (Sukanta Kamila et al., 2011).
Aldose Reductase Inhibitors
The compound and its structural relatives have been evaluated for their aldose reductase inhibitory action, relevant in the management of complications arising from diabetes. One study identified derivatives that were potent inhibitors, surpassing the efficacy of existing drugs like epalrestat, indicating significant therapeutic potential in diabetic complications management (Marta Kučerová-Chlupáčová et al., 2020).
Antioxidant and Antiproliferative Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant and antiproliferative activities. Research indicates these compounds exhibit promising in vitro activities against cancer cell lines, highlighting their potential in developing anticancer therapies (K. Mani et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c22-13(23)8-2-1-5-9-20-18(27)16(29-19(20)28)15-11-6-3-4-7-12(11)21(17(15)26)10-14(24)25/h3-4,6-7H,1-2,5,8-10H2,(H,22,23)(H,24,25)/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUGMPRAUNMNP-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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